molecular formula C25H24N2O7 B11622236 Diprop-2-en-1-yl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Diprop-2-en-1-yl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11622236
M. Wt: 464.5 g/mol
InChI Key: APSYTTWEJFWILG-UHFFFAOYSA-N
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Description

3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a dihydropyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the multi-step synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the dihydropyridine core can interact with various enzymes and receptors, modulating their activity .

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24N2O7/c1-5-13-32-24(28)21-15(3)26-16(4)22(25(29)33-14-6-2)23(21)20-12-11-19(34-20)17-9-7-8-10-18(17)27(30)31/h5-12,23,26H,1-2,13-14H2,3-4H3

InChI Key

APSYTTWEJFWILG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC=C

Origin of Product

United States

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